Cas no 923218-13-7 (methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate)

Methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a synthetic organic compound featuring a hybrid structure combining indole, 1,3,4-oxadiazole, and benzoate moieties. This compound is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The presence of the 1,3,4-oxadiazole ring enhances metabolic stability, while the indole core contributes to binding affinity in target interactions. The methyl benzoate ester group improves solubility and facilitates further derivatization. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery.
methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate structure
923218-13-7 structure
Product name:methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate
CAS No:923218-13-7
MF:C21H18N4O4
MW:390.392024517059
CID:5976941
PubChem ID:18569287

methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate
    • Benzoic acid, 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl]amino]-, methyl ester
    • AKOS024629538
    • methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
    • methyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
    • methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
    • 923218-13-7
    • F2227-0060
    • Inchi: 1S/C21H18N4O4/c1-13-23-24-20(29-13)18-11-15-5-3-4-6-17(15)25(18)12-19(26)22-16-9-7-14(8-10-16)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26)
    • InChI Key: CCMAYVQRNLZKEN-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(CN2C3=C(C=CC=C3)C=C2C2=NN=C(C)O2)=O)C=C1

Computed Properties

  • Exact Mass: 390.13280507g/mol
  • Monoisotopic Mass: 390.13280507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.2Ų
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • pka: 13.42±0.70(Predicted)

methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2227-0060-5μmol
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2227-0060-4mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2227-0060-2mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2227-0060-100mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2227-0060-15mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2227-0060-25mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2227-0060-10μmol
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2227-0060-1mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2227-0060-20mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2227-0060-50mg
methyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
923218-13-7 90%+
50mg
$160.0 2023-05-16

Additional information on methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate

Introduction to Methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate (CAS No. 923218-13-7)

Methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 923218-13-7, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate molecular architecture of this compound, featuring a benzoate moiety linked to an acetamido group, further incorporates a 5-methyl-1,3,4-oxadiazole ring and an indole moiety, making it a structurally diverse entity with potential therapeutic applications.

The 5-methyl-1,3,4-oxadiazole moiety is a key structural feature that contributes to the compound's chemical stability and reactivity. This heterocyclic ring system has been widely studied for its ability to interact with various biological targets, including enzymes and receptors. In recent years, there has been growing interest in the development of novel compounds incorporating oxadiazole derivatives due to their demonstrated efficacy in modulating biological pathways associated with inflammation, pain, and infection. The presence of the 5-methyl substituent enhances the compound's solubility and bioavailability, which are critical factors for its potential use in pharmaceutical formulations.

The indole moiety in Methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate adds another layer of complexity and functionality to the molecule. Indole derivatives are well-known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetamido group further contributes to the compound's pharmacological profile by providing a site for hydrogen bonding interactions with biological targets. These interactions are crucial for the compound's binding affinity and efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. These studies have highlighted the potential of Methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamido}benzoate as a lead compound for further optimization. By leveraging these computational tools, scientists can design analogs with improved pharmacokinetic properties and enhanced target specificity. This approach aligns with the broader trend in drug discovery towards rational design based on structural insights.

In vitro studies have begun to elucidate the biological activities of Methyl 4-{2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-y acetamido}benzoate. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes and receptors relevant to human health. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammation pathways. Such findings are particularly encouraging given the increasing recognition of inflammation as a key factor in various chronic diseases.

The synthesis of Methyl 4-{2-(5-methyl-l ,3 ,4 -oxadiazol -2 -y l) -l H -ind ol -l -y lacetam ido}benzoate involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies has enabled researchers to access this complex molecule efficiently. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been instrumental in obtaining high-quality samples for further characterization.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structure of Methyl 4-{2-(5-methyl-l ,3 ,4 -oxadiazol -2 -y l) -l H -ind ol -l -y lacetam ido}benzoate. These analyses provide detailed insights into the molecular structure and conformational preferences of the compound. Such information is essential for understanding its biological behavior and for guiding further structural modifications.

The potential applications of Methyl 4-{(5-methyl-l ,3 ,4 -oxadiazol -2 y l) -(l H ind ol-l y l) acetam ido}benzoate extend beyond its initial discovered activities. Researchers are exploring its potential as a scaffold for developing new therapeutic agents targeting various diseases. The combination of structural features from different moieties makes this compound a versatile platform for drug design innovation.

Future research directions include exploring the pharmacokinetic properties of this compound using animal models. Understanding how Methyl 4-{(5-methyl-l ,3 ,4 oxadiazol-l y l)-(l H ind ol-l y l) acetam ido}benzoate is absorbed, distributed, metabolized, and excreted will provide critical data for optimizing its therapeutic potential. Additionally, investigating its interactions with cellular components will help elucidate mechanisms of action and identify possible side effects or off-target effects.

In conclusion,Methyl 4-{(5-methyl-l ,3 ,4 oxadiazol-l y l)-(l H ind ol-l y l) acetam ido}benzoate (CAS No. 92321813_7) is a structurally intricate molecule with significant potential in pharmaceutical research。 Its unique combination of functional groups, coupled with promising preliminary biological activities, makes it an attractive candidate for further investigation。 As our understanding of molecular interactions advances, compounds like this one will play an increasingly important role in developing novel therapeutic strategies。

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